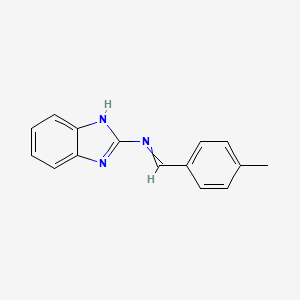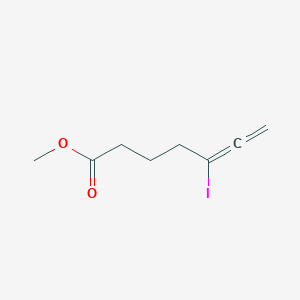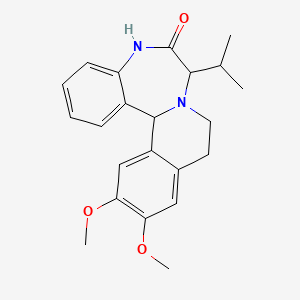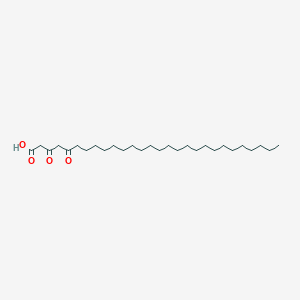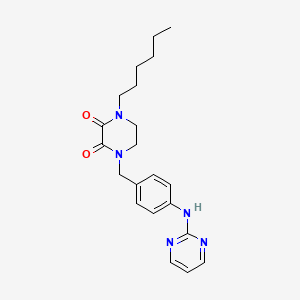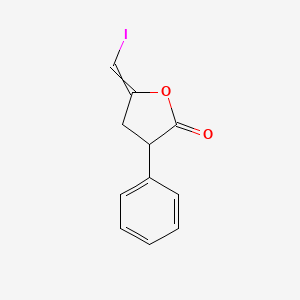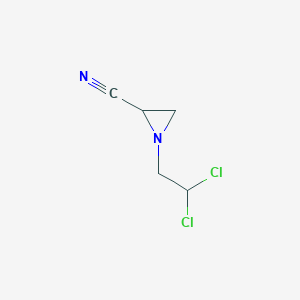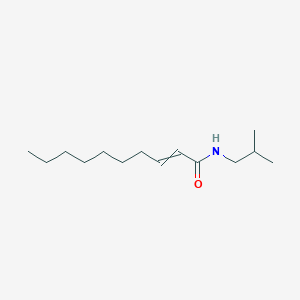
N-(2-Methylpropyl)dec-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)dec-2-enamide is a chemical compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)dec-2-enamide can be achieved through several methods. One common approach involves the oxidative desaturation of amides. This method typically employs transition-metal catalysts such as iron or manganese to facilitate the desaturation process . Another method involves the electrophilic activation of amides using reagents like triflic anhydride and lithium hexamethyldisilazide (LiHMDS) . These methods are characterized by their efficiency and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative desaturation processes, utilizing robust and scalable catalytic systems. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpropyl)dec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: Enamides can participate in nucleophilic substitution reactions, where the double bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition-metal oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, oxides, and reduced amide derivatives. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-Methylpropyl)dec-2-enamide has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)dec-2-enamide involves its interaction with molecular targets through its double bond. The compound can act as a nucleophile, participating in various chemical reactions. The electron-rich double bond allows it to interact with electrophilic centers in biological molecules, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylpropyl)but-2-enamide
- N-(2-Methylpropyl)hex-2-enamide
- N-(2-Methylpropyl)oct-2-enamide
Uniqueness
N-(2-Methylpropyl)dec-2-enamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties compared to shorter-chain enamides.
Propriétés
Numéro CAS |
73785-32-7 |
|---|---|
Formule moléculaire |
C14H27NO |
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
N-(2-methylpropyl)dec-2-enamide |
InChI |
InChI=1S/C14H27NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h10-11,13H,4-9,12H2,1-3H3,(H,15,16) |
Clé InChI |
BBZPUGFXXAPEJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


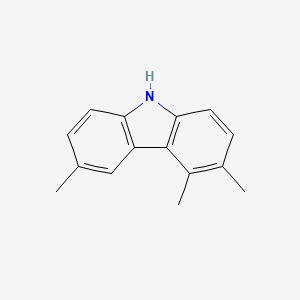
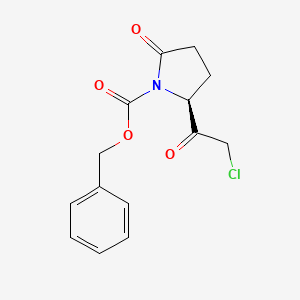
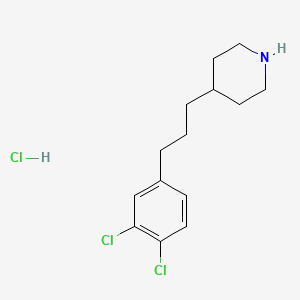

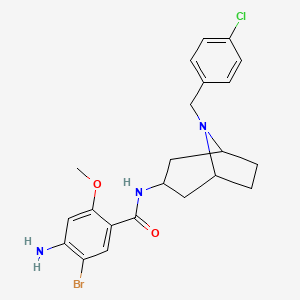
![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
